molecular formula C10H10O3 B11759678 5-Ethyl-2-hydroxybenzene-1,3-dicarbaldehyde

5-Ethyl-2-hydroxybenzene-1,3-dicarbaldehyde

Cat. No.: B11759678
M. Wt: 178.18 g/mol
InChI Key: XIIDEQJBJLXAHY-UHFFFAOYSA-N
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Description

5-Ethyl-2-hydroxyisophthalaldehyde is an organic compound with the molecular formula C10H10O3 It is a derivative of isophthalaldehyde, characterized by the presence of an ethyl group and a hydroxyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-hydroxyisophthalaldehyde typically involves the functionalization of isophthalaldehyde. One common method includes the following steps:

    Starting Material: Isophthalaldehyde.

    Ethylation: Introduction of the ethyl group at the 5-position of the benzene ring using ethylating agents such as ethyl bromide in the presence of a base like potassium carbonate.

    Hydroxylation: Introduction of the hydroxyl group at the 2-position, which can be achieved through a hydroxylation reaction using reagents like hydrogen peroxide in the presence of a catalyst.

Industrial Production Methods

Industrial production of 5-Ethyl-2-hydroxyisophthalaldehyde may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-hydroxyisophthalaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride.

    Substitution: The hydroxyl group can participate in substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Various halogenating agents for replacing the hydroxyl group.

Major Products Formed

    Oxidation: 5-Ethyl-2-hydroxyisophthalic acid.

    Reduction: 5-Ethyl-2-hydroxyisophthalyl alcohol.

    Substitution: Depending on the substituent introduced, various derivatives can be formed.

Scientific Research Applications

5-Ethyl-2-hydroxyisophthalaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the development of fluorescent probes due to its structural properties.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of polymers and advanced materials due to its functional groups that can undergo further chemical modifications.

Mechanism of Action

The mechanism of action of 5-Ethyl-2-hydroxyisophthalaldehyde depends on its application. In chemical reactions, the aldehyde and hydroxyl groups are the primary reactive sites. The compound can form hydrogen bonds and participate in nucleophilic addition reactions. In biological systems, it may interact with proteins and enzymes through its functional groups, potentially affecting their activity and function.

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxyisophthalaldehyde: Lacks the ethyl group but has similar reactivity due to the presence of hydroxyl and aldehyde groups.

    2-Hydroxyisophthalaldehyde: Similar structure but without the ethyl group, affecting its physical and chemical properties.

    5-Ethylisophthalaldehyde:

Uniqueness

5-Ethyl-2-hydroxyisophthalaldehyde is unique due to the combination of the ethyl and hydroxyl groups on the benzene ring

Properties

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

5-ethyl-2-hydroxybenzene-1,3-dicarbaldehyde

InChI

InChI=1S/C10H10O3/c1-2-7-3-8(5-11)10(13)9(4-7)6-12/h3-6,13H,2H2,1H3

InChI Key

XIIDEQJBJLXAHY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C(=C1)C=O)O)C=O

Origin of Product

United States

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